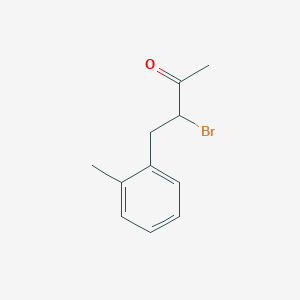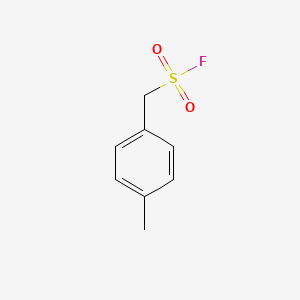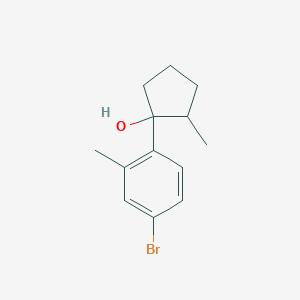
1-(4-Bromo-2-methylphenyl)-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methylphenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by the presence of a bromine atom, a methyl group, and a cyclopentanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylphenyl)-2-methylcyclopentan-1-ol typically involves the bromination of 2-methylphenyl derivatives followed by cyclization reactions. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and cyclopentanone derivatives for cyclization. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methylphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methylphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the cyclopentanol structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-methylphenyl)ethanone: Similar in structure but lacks the cyclopentanol ring.
4-Bromo-2-methylphenyl isocyanate: Contains an isocyanate group instead of the cyclopentanol structure.
2-Bromo-4-methylpropiophenone: Another brominated methylphenyl derivative with different functional groups.
Uniqueness
1-(4-Bromo-2-methylphenyl)-2-methylcyclopentan-1-ol is unique due to its cyclopentanol ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-9-8-11(14)5-6-12(9)13(15)7-3-4-10(13)2/h5-6,8,10,15H,3-4,7H2,1-2H3 |
InChI Key |
GJSAMPXXGUVEAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=C(C=C(C=C2)Br)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



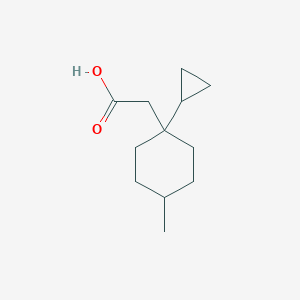
(propan-2-yl)amine](/img/structure/B13194122.png)
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)

![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
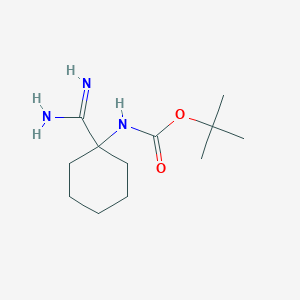
![tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13194171.png)
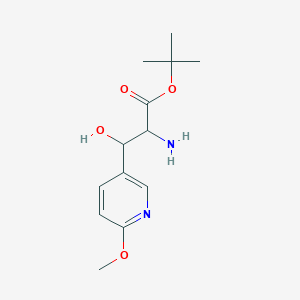
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
